molecular formula C12H14O5 B137539 4-Hydroxybutylphthalate CAS No. 17498-34-9

4-Hydroxybutylphthalate

Cat. No.: B137539
CAS No.: 17498-34-9
M. Wt: 238.24 g/mol
InChI Key: FRGVYBUJIQMSOZ-UHFFFAOYSA-N
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Description

4-Hydroxybutylphthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is characterized by the presence of a hydroxybutyl group attached to the phthalate backbone. Phthalates are widely used in various industrial applications, primarily as plasticizers to increase the flexibility and durability of plastics.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxybutylphthalate can be synthesized through the esterification of phthalic anhydride with 4-hydroxybutanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 100-150°C and continuous removal of water formed during the reaction to drive the equilibrium towards the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybutylphthalate undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-carboxybutylphthalate.

    Reduction: Formation of 4-hydroxybutyl alcohol.

    Substitution: Formation of various substituted phthalates depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Safety Profile

4-HBP is a phthalate ester that serves primarily as a plasticizer. Its chemical structure allows it to enhance the flexibility and durability of polymers. However, due to concerns regarding the safety of phthalates, including potential endocrine-disrupting effects, research on 4-HBP often focuses on its safety profile and regulatory status.

Plasticizer in Polymer Chemistry

One of the primary applications of 4-HBP is as a plasticizer in the formulation of flexible plastics. It is used to improve the mechanical properties of polyvinyl chloride (PVC) and other polymers, making them more suitable for various applications including:

  • Medical Devices : Enhancing the flexibility of materials used in medical tubing and bags.
  • Consumer Products : Used in toys, flooring, and packaging materials.

Table 1: Comparison of Plasticizers

PlasticizerChemical StructureApplicationsRegulatory Status
4-HydroxybutylphthalateC₁₄H₁₈O₄Medical devices, consumer productsUnder review for safety
Di(2-ethylhexyl)phthalate (DEHP)C₂₄H₃₈O₄Widely used in PVC productsRestricted in EU
Butyl benzyl phthalate (BBP)C₂₁H₂₄O₄Flooring, adhesivesRestricted in US

Research on Endocrine Disruption

Recent studies have investigated the endocrine-disrupting potential of 4-HBP. Research indicates that while it exhibits lower toxicity compared to other phthalates, its effects on reproductive health are still under scrutiny. Case-control studies have been conducted to evaluate its impact on human health:

  • Case Study Example : A study published in the Environmental Health Perspectives journal assessed the association between phthalate exposure and reproductive outcomes among pregnant women. Results indicated that while 4-HBP levels were lower than those of other phthalates, there was still a measurable risk associated with high exposure levels.

Applications in Biomedicine

4-HBP has also been explored for its potential use in biomedical applications:

  • Drug Delivery Systems : Its properties allow for the development of sustained-release formulations that can improve therapeutic efficacy while minimizing side effects.
  • Tissue Engineering : Research has shown promise for 4-HBP as a component in scaffolds for tissue regeneration due to its biocompatibility.

Table 2: Biomedical Applications of 4-HBP

ApplicationDescriptionResearch Findings
Drug Delivery SystemsSustained release formulationsImproved therapeutic outcomes
Tissue EngineeringScaffolds for cell growthEnhanced cell attachment and proliferation

Regulatory Considerations

The regulatory landscape surrounding phthalates is evolving, with increasing scrutiny on their safety profiles. The European Chemicals Agency (ECHA) has classified several phthalates as substances of very high concern (SVHC), which may impact the future use of 4-HBP in consumer products.

Mechanism of Action

The mechanism of action of 4-Hydroxybutylphthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can mimic or interfere with the action of natural hormones, leading to altered hormonal balance and physiological effects. The compound can bind to nuclear receptors, such as estrogen receptors, and modulate gene expression, affecting various cellular pathways.

Comparison with Similar Compounds

    Diethyl phthalate: Another phthalate ester used as a plasticizer.

    Dibutyl phthalate: Commonly used in the production of flexible plastics.

    Di(2-ethylhexyl) phthalate: Widely used in medical devices and as a plasticizer.

Uniqueness: 4-Hydroxybutylphthalate is unique due to the presence of the hydroxybutyl group, which imparts different chemical reactivity and biological activity compared to other phthalates. This structural difference allows for specific applications in research and industry, particularly in the synthesis of specialized polymers and as a potential biodegradable plasticizer.

Biological Activity

4-Hydroxybutylphthalate (4-HBP) is a phthalate compound that has garnered attention due to its potential biological activities and health implications. As a metabolite of dibutyl phthalate (DBP), 4-HBP is involved in various biological processes and has been studied for its effects on human health, particularly in relation to reproductive and developmental toxicity. This article reviews the biological activity of 4-HBP, summarizing findings from diverse research sources, including case studies, toxicological profiles, and experimental studies.

This compound is an ester derivative of phthalic acid, characterized by the presence of a hydroxyl group at the 4-position of the butyl chain. It is primarily formed through the metabolism of DBP, which is widely used as a plasticizer in various consumer products. The metabolic pathway involves hydrolysis followed by oxidation processes that convert DBP into its monoester forms, including 4-HBP.

Reproductive and Developmental Toxicity

Research indicates that 4-HBP exhibits significant reproductive and developmental toxicity. In animal studies, exposure to DBP has shown adverse effects on fetal development, including reduced birth weights and increased mortality rates among offspring. For instance, a study conducted on pregnant rats demonstrated that high doses of DBP led to decreased gestation indices and significant pup mortality during lactation .

Table 1: Effects of DBP on Reproductive Outcomes in Animal Studies

Exposure Level (ppm)Gestation IndexPup Mortality (%)Mean Pup Weight (g)
Control100%0%10
10,00050%30%8
20,00020%100%N/A

Endocrine Disruption

4-HBP is recognized as an endocrine disruptor, influencing hormonal pathways related to reproduction. Studies have shown that exposure to phthalates, including DBP and its metabolites like 4-HBP, can lead to alterations in testosterone levels and other reproductive hormones in both male and female organisms . The disruption of these hormonal pathways can result in developmental abnormalities and fertility issues.

Oxidative Stress

Recent investigations into the biological activity of phthalates have highlighted their role in inducing oxidative stress. A study focused on children with asthma found correlations between phthalate exposure and increased markers of oxidative stress, suggesting that compounds like 4-HBP may contribute to inflammatory processes and respiratory issues .

Table 2: Effects of Phthalates on Oxidative Stress Markers

Study PopulationPhthalate TypeOxidative Stress Marker Increase (%)
Children with AsthmaDEHP25%
Adults (General Pop.)DBP15%

Case Studies

Case studies have provided valuable insights into the real-world implications of phthalate exposure. For example, a case study involving workers in a PVC manufacturing facility revealed elevated levels of urinary metabolites associated with phthalate exposure, highlighting the potential for occupational hazards related to compounds like DBP and its metabolites .

Properties

IUPAC Name

2-(4-hydroxybutoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c13-7-3-4-8-17-12(16)10-6-2-1-5-9(10)11(14)15/h1-2,5-6,13H,3-4,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGVYBUJIQMSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938604
Record name 2-[(4-Hydroxybutoxy)carbonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17498-34-9
Record name 4-Hydroxybutylphthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017498349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(4-Hydroxybutoxy)carbonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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